molecular formula C15H21N3O3S B2795544 5-((2-ethoxyethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 900004-59-3

5-((2-ethoxyethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2795544
M. Wt: 323.41
InChI Key: MZZCZTIKERLYLJ-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as pyrimidines and their derivatives . Pyrimidines are aromatic heterocyclic compounds that consist of two nitrogen atoms and four carbon atoms in a six-membered ring. This particular compound has additional functional groups, such as an ethoxyethylthio group and an ethyl group, which may influence its properties and potential applications .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants present. Pyrimidines can undergo a variety of reactions, including substitutions and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the ethoxyethylthio and ethyl groups may increase the compound’s lipophilicity .

Scientific Research Applications

Synthesis Methods

5-((2-ethoxyethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, part of the pyrido[2,3-d]pyrimidine family, has been the subject of various synthetic methodologies. Notably, derivatives of pyrido[2,3-d]pyrimidines have been synthesized through reactions involving ketones, cyanoacetate, and malononitrile, producing compounds with varied substitutions and structural complexities (Su & Watanabe, 1982). Such methods showcase the flexibility and adaptability of these compounds in chemical synthesis. Further, the reaction of cyano-1,3-dimethyluracil with activated acetonitriles resulted in the formation of derivatives with high yields, pointing to the high reactivity and potential for diverse chemical modifications (Su & Watanabe, 1984).

Structural Characteristics

The structural integrity and configurations of pyrido[2,3-d]pyrimidine derivatives have been analyzed through various means. For instance, X-ray diffraction analysis confirmed the structures of certain 6-substituted derivatives, highlighting the importance of accurate structural determination in understanding the properties and potential applications of these compounds (Taghavi-Moghadam et al., 1999). Additionally, molecular structures of certain 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones have been linked through hydrogen bonds, forming dimers and chains, which are further linked by pi-pi stacking interactions. This elucidates the importance of intermolecular interactions in the solid-state arrangement and stability of these compounds (Trilleras et al., 2009).

Future Directions

The future directions for research on this compound could involve exploring its potential applications, particularly given the diverse biological activities exhibited by some pyrimidines . Additionally, developing new methods for its synthesis could be another area of interest .

properties

IUPAC Name

5-(2-ethoxyethylsulfanyl)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S/c1-5-10-9-16-13-11(12(10)22-8-7-21-6-2)14(19)18(4)15(20)17(13)3/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZCZTIKERLYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1SCCOCC)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((2-ethoxyethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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